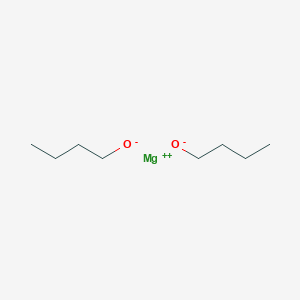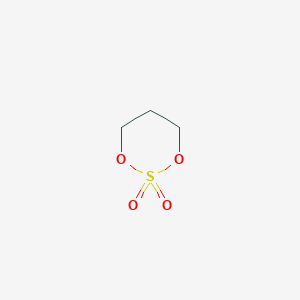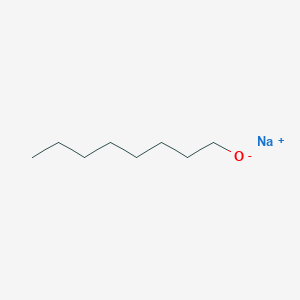
Sodium octylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium octylate is a chemical compound that is widely used in scientific research for various applications. It is a surfactant that has the ability to lower the surface tension of liquids, making it useful in many different fields.
Mécanisme D'action
The mechanism of action of sodium octylate is related to its ability to lower the surface tension of liquids. This property allows it to interact with other molecules in the system, facilitating various chemical reactions and interactions.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to disrupt the structure of cell membranes, leading to cell death in some cases. It has also been shown to have an effect on the activity of enzymes and other proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using sodium octylate in lab experiments is its ability to lower the surface tension of liquids, which can facilitate various reactions and interactions. However, it can also be difficult to work with, as it can be toxic and may require special handling and disposal procedures.
Orientations Futures
There are many potential future directions for research involving sodium octylate. One area of interest is in the development of new methods for synthesizing nanoparticles using this compound. Another potential area of research is in the use of this compound in drug delivery systems, as it has been shown to have the ability to interact with cell membranes and other biological structures. Additionally, the potential use of this compound in the development of new materials and coatings is an area of interest for researchers.
Méthodes De Synthèse
Sodium octylate can be synthesized through the reaction of octanol with sodium hydroxide. This process results in the formation of this compound and water. The reaction is typically carried out in a laboratory setting, and the resulting compound is purified through various methods to ensure its purity and effectiveness.
Applications De Recherche Scientifique
Sodium octylate is used in many different scientific research applications, including in the synthesis of nanoparticles, the preparation of emulsions, and in the analysis of proteins and other biomolecules. It is also used in chromatography and other separation techniques.
Propriétés
| 17158-60-0 | |
Formule moléculaire |
C8H17NaO |
Poids moléculaire |
152.21 g/mol |
Nom IUPAC |
sodium;octan-1-olate |
InChI |
InChI=1S/C8H17O.Na/c1-2-3-4-5-6-7-8-9;/h2-8H2,1H3;/q-1;+1 |
Clé InChI |
KRZQYDMOEZDDGE-UHFFFAOYSA-N |
SMILES isomérique |
CCCCCCCC[O-].[Na+] |
SMILES |
CCCCCCCC[O-].[Na+] |
SMILES canonique |
CCCCCCCC[O-].[Na+] |
Synonymes |
Sodium octylate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


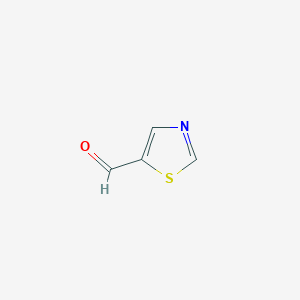
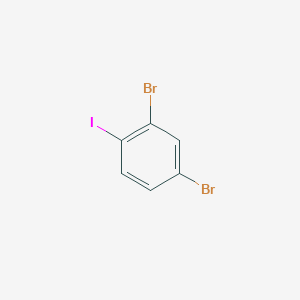
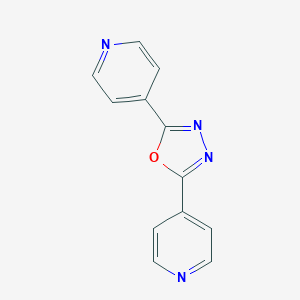

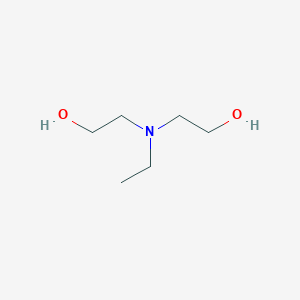
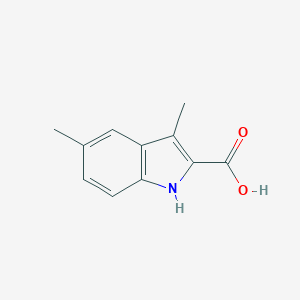
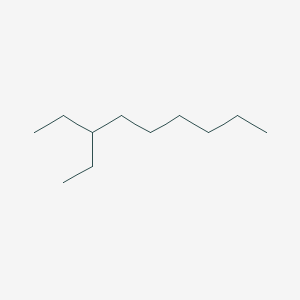
![(8R,9S,13S,14S)-3-Amino-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B92657.png)



